molecular formula C13H19NO3 B8513807 2-(3-Methoxy-phenylamino)-3,3-dimethyl-butyric acid

2-(3-Methoxy-phenylamino)-3,3-dimethyl-butyric acid

Cat. No.: B8513807
M. Wt: 237.29 g/mol
InChI Key: QAHVRLFAYUVDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxy-phenylamino)-3,3-dimethyl-butyric acid is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(3-methoxyanilino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C13H19NO3/c1-13(2,3)11(12(15)16)14-9-6-5-7-10(8-9)17-4/h5-8,11,14H,1-4H3,(H,15,16)

InChI Key

QAHVRLFAYUVDAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-methoxyaniline (100 mg, 0.812 mmol) and trimethylpyruvic acid (211 mg, 1.624 mmol) in methanol (3 mL) at rt was added acetic acid (0.930 mL, 16.24 mmol). The mixture was stirred for 30 min at rt then heated at 70° C. for 2 hrs. The mixture was cooled down to rt before adding sodium cyanotrihydroborate (1.624 mL, 1.624 mmol). The mixture was stirred overnight at rt. Water (10 mL) was added, and the mixture was extracted with ethyl acetate (3×10 mL). The organic layer was washed with sat. NaHCO3 and brine solution, and then dried over Na2SO4, filtered, and evaporated to dryness. The residue was purified by preparative HPLC to get a white solid (30.5 mg, 16%) as product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
sodium cyanotrihydroborate
Quantity
1.624 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
16%

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